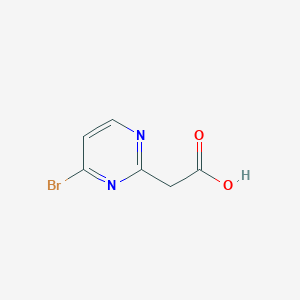

2-(4-Bromopyrimidin-2-YL)acetic acid

Description

2-(4-Bromopyrimidin-2-YL)acetic acid is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.03 g/mol (calculated). The bromine atom enhances reactivity for cross-coupling reactions, while the acetic acid group enables salt formation or conjugation with other functional groups .

For example, bromination of pyrimidine derivatives using bromine in acetic acid (as seen in for phenylacetic acid derivatives) or nucleophilic substitution with bromoacetic acid (as in ) may apply .

Applications: Pyrimidine-acetic acid hybrids are often explored for their biological activity, such as enzyme inhibition or anticancer properties. The bromine substitution further allows participation in Suzuki-Miyaura couplings to generate complex architectures .

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

2-(4-bromopyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11) |

InChI Key |

QQKVWLQAGUEUGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1Br)CC(=O)O |

Canonical SMILES |

C1=CN=C(N=C1Br)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Pyrimidine vs. Pyridine Derivatives

Pyrimidine-based acetic acid derivatives differ significantly from pyridine analogs in electronic properties and reactivity due to the presence of two nitrogen atoms in the pyrimidine ring. Below is a comparative analysis:

Key Observations :

- Ring Type : Pyrimidine derivatives (e.g., the target compound and Wy-14,643) exhibit enhanced hydrogen-bonding capabilities and aromatic stability compared to pyridine analogs due to the additional nitrogen atom .

- Substituent Position : Bromine at C4 (target compound) vs. C5 (e.g., 2-((5-Bromopyrimidin-2-YL)oxy)acetic acid) alters electronic distribution. C4 substitution may favor electrophilic aromatic substitution at C2 or C6 positions .

- Functional Groups : The thioether linkage in Wy-14,643 increases lipophilicity, whereas the acetic acid group in the target compound enhances water solubility .

Solubility and Reactivity

- Bromine’s electronegativity increases the acidity of the pyrimidine ring, facilitating deprotonation under basic conditions and participation in metal-catalyzed reactions .

Crystallographic and Structural Insights

- Hydrogen Bonding : Analogous to 2-(3-Bromo-4-methoxyphenyl)acetic acid (), the target compound likely forms centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing its crystal lattice .

- Angle Distortions : Substituents on aromatic rings influence bond angles. For example, electron-withdrawing bromine increases C–C–C angles in phenylacetic acid derivatives (121.5° for Br vs. 118.2° for OMe in ). Similar effects are expected in pyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.